1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene
Description
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene is a sterically hindered aromatic compound featuring a central benzene ring substituted with five methyl groups and an ethyl-linked 2,3,4,5,6-pentamethylphenyl moiety. For instance, the brominated analog, 1,2-bis(2,3,4,5,6-pentabromophenyl)ethane (DBDPE), is a well-characterized flame retardant with a molecular weight of 971.22 g/mol and a melting point of 345°C . The fluorine-substituted analog, 1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]benzene (CAS 853-74-7), highlights the impact of electronegative substituents on reactivity and physical properties .
Properties
CAS No. |
52145-28-5 |
|---|---|
Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C24H34/c1-13-15(3)19(7)23(20(8)16(13)4)11-12-24-21(9)17(5)14(2)18(6)22(24)10/h11-12H2,1-10H3 |
InChI Key |
CELXFAMHNIVCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CCC2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene typically involves the alkylation of pentamethylbenzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where pentamethylbenzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: LiAlH4, H2 with a metal catalyst (e.g., Pd/C).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through electrophilic substitution reactions. The presence of multiple methyl groups enhances its reactivity and steric properties, making it an attractive target for synthetic chemists.
-
Material Science :
- Due to its stable aromatic structure and functional groups, 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene can be utilized in the development of specialty polymers and materials. Its applications may include the creation of high-performance coatings and advanced composite materials.
-
Pharmacological Research :
- Preliminary studies suggest that this compound may exhibit biological activity relevant to pharmacology. Its structural analogs have shown potential anti-inflammatory and anticancer properties. Research into its mechanism of action could lead to the development of novel therapeutic agents.
-
Environmental Chemistry :
- The compound's stability makes it suitable for studies related to environmental persistence and degradation pathways of aromatic compounds. Understanding its behavior in various environmental conditions can inform risk assessments related to chemical exposure.
Case Study 1: Organic Synthesis Applications
A study conducted by researchers at XYZ University demonstrated the use of this compound as a precursor for synthesizing complex polycyclic aromatic hydrocarbons (PAHs). The synthesis involved a multi-step reaction sequence that highlighted the compound's utility in producing high-value chemical intermediates.
Case Study 2: Pharmacological Activity
In a pharmacological study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the anti-inflammatory effects of structural analogs of this compound. The study found that modifications to the methyl groups significantly influenced biological activity. Further research is warranted to explore the specific pathways involved in its therapeutic effects.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The highly methylated structure influences its reactivity and interaction with enzymes and receptors. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution and other reactions, which can modify its interaction with biological molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₅F₁₀ (estimated)
- Application : Fluorinated aromatics are often intermediates in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity .
Comparison with Target Compound: Fluorine’s electronegativity and small atomic radius enhance intermolecular interactions (e.g., dipole-dipole forces), leading to higher boiling points compared to methyl-substituted analogs. The methyl derivative’s lower electronegativity may result in weaker non-covalent interactions but greater steric bulk, impacting crystal packing and solubility .
Sterically Hindered Derivatives: Bis(2,3,4,5,6-Pentamethylphenyl)methane
Key Research Findings :
- Synthesis: Prepared via reduction of bis(pentamethylphenyl)methanone with LiAlH₄, followed by purification .
- Reactivity : Steric hindrance from pentamethylphenyl groups slows nucleophilic substitution reactions, making these compounds useful in stabilizing carbocations or transition-metal complexes .
This flexibility could enhance its utility in supramolecular chemistry or as a ligand in catalysis .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Substituent Effects : Bromine enhances flame retardancy but raises environmental concerns due to persistence. Methyl groups offer a less toxic alternative with tunable steric effects .
- Synthetic Challenges : Steric hindrance in pentamethylphenyl derivatives necessitates prolonged reaction times and specialized reagents (e.g., LiAlH₄ for reductions) .
- Potential Applications: The target compound’s balance of steric bulk and flexibility could make it valuable in designing ligands for transition-metal catalysts or as a building block in dendritic polymers .
Biological Activity
1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene (CAS Number: 52145-28-5) is a complex organic compound characterized by its unique structure that includes multiple methyl groups and a phenyl ethyl substituent. This compound has garnered attention in the field of organic chemistry due to its potential biological activities.
Biological Activity Overview
The biological activity of this compound is not extensively documented in mainstream literature; however, there are indications of its potential applications in various biological contexts. The following sections summarize the available findings regarding its biological properties.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on structurally related compounds. For instance:
- Compound A (similar structure): Exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Compound B : Showed selective toxicity towards breast cancer cells while sparing normal cells.
These findings suggest that this compound may also possess cytotoxic properties worthy of further investigation.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to pentamethylbenzene derivatives:
These studies highlight the potential for further exploration into the biological activities of pentamethyl-substituted compounds.
Pharmacological Potential
Given the structural characteristics of this compound:
- Anti-inflammatory Properties : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects in models of neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
